

An In-Depth Technical Guide on the Putative Compound: 11-Thiohomoaminopterin

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Compound of Interest

Compound Name: 11-Thiohomoaminopterin

CAS No.: 74163-10-3

Cat. No.: B1663915

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Disclaimer: As of December 2025, a thorough review of publicly available scientific literature, chemical databases, and patent records reveals no specific data on a compound named "**11-Thiohomoaminopterin**." This document, therefore, presents a theoretical and inferential analysis based on the known biological activities and structure-activity relationships of its parent compound, aminopterin, and related folate analogs. The content herein is intended for researchers, scientists, and drug development professionals as a prospective guide to a hypothetical molecule.

Introduction: Deconstructing the Nomenclature

"**11-Thiohomoaminopterin**" is a chemical name that implies a specific set of modifications to the classical antifolate, aminopterin. Understanding these modifications is key to postulating its potential biological activity.

- Aminopterin: The foundational structure is aminopterin (4-aminofolic acid), a potent inhibitor of dihydrofolate reductase (DHFR).

- **Thio:** This prefix indicates the replacement of an atom (typically oxygen or nitrogen) with a sulfur atom. In the context of the pteridine ring of aminopterin, the "11-" position is not a standard nomenclature position. Pteridine ring numbering is typically 1 through 8. It is possible that "11" refers to a non-standard numbering of an extended ring system or a side chain. Given the standard structure, a more likely interpretation is a modification on the p-aminobenzoylglutamic acid side chain, or a misunderstanding of the standard pteridine numbering. For the purpose of this analysis, we will consider the potential impacts of a thio-substitution on the overall molecule.
- **Homo:** This prefix in organic chemistry denotes the addition of a methylene group (-CH₂-), resulting in a homolog of the parent compound. "Homoaminopterin" would therefore contain an additional methylene group, likely extending the glutamate side chain.

Given the ambiguity of the "11-" position, this whitepaper will focus on the general implications of thio- and homo- modifications on the known biological activity and targets of aminopterin.

Postulated Biological Activity and Targets

The primary molecular target of aminopterin and its close analog, methotrexate, is dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA replication and cell division.^[1] Inhibition of DHFR leads to a depletion of these essential precursors, resulting in cell cycle arrest and apoptosis.

Inhibition of Dihydrofolate Reductase

It is highly probable that **11-Thiohomoaminopterin**, as a derivative of aminopterin, would also function as a DHFR inhibitor. The potency of this inhibition would be influenced by the specific structural modifications.

- **Impact of a "Homo" Modification:** Extending the glutamate side chain (a "homo" modification) could alter the binding affinity for DHFR. The glutamate moiety is crucial for interaction with amino acid residues in the active site of DHFR. A change in the length of this side chain could either enhance or diminish binding, depending on the resulting conformational changes and interactions with the enzyme.

- Impact of a "Thio" Modification: The introduction of a sulfur atom could significantly impact the molecule's electronic properties, polarity, and ability to form hydrogen bonds. Depending on its location, a thio-substitution could alter the binding kinetics with DHFR.

Cellular Transport and Polyglutamylation

The efficacy of antifolates is not solely dependent on their DHFR inhibition but also on their transport into cells and their intracellular retention.

- Reduced Folate Carrier (RFC): Aminopterin and methotrexate are transported into mammalian cells primarily by the reduced folate carrier (RFC). Structural modifications can significantly affect the affinity for this transporter.[1]
- Folylpolyglutamate Synthetase (FPGS): Once inside the cell, these compounds are metabolized by folylpolyglutamate synthetase (FPGS), which adds glutamate residues to the side chain. This polyglutamylation enhances their intracellular retention and inhibitory activity against DHFR and other folate-dependent enzymes. The "homo" modification in the glutamate side chain of the hypothetical **11-Thiohomoaminopterin** would likely influence its recognition and processing by FPGS.

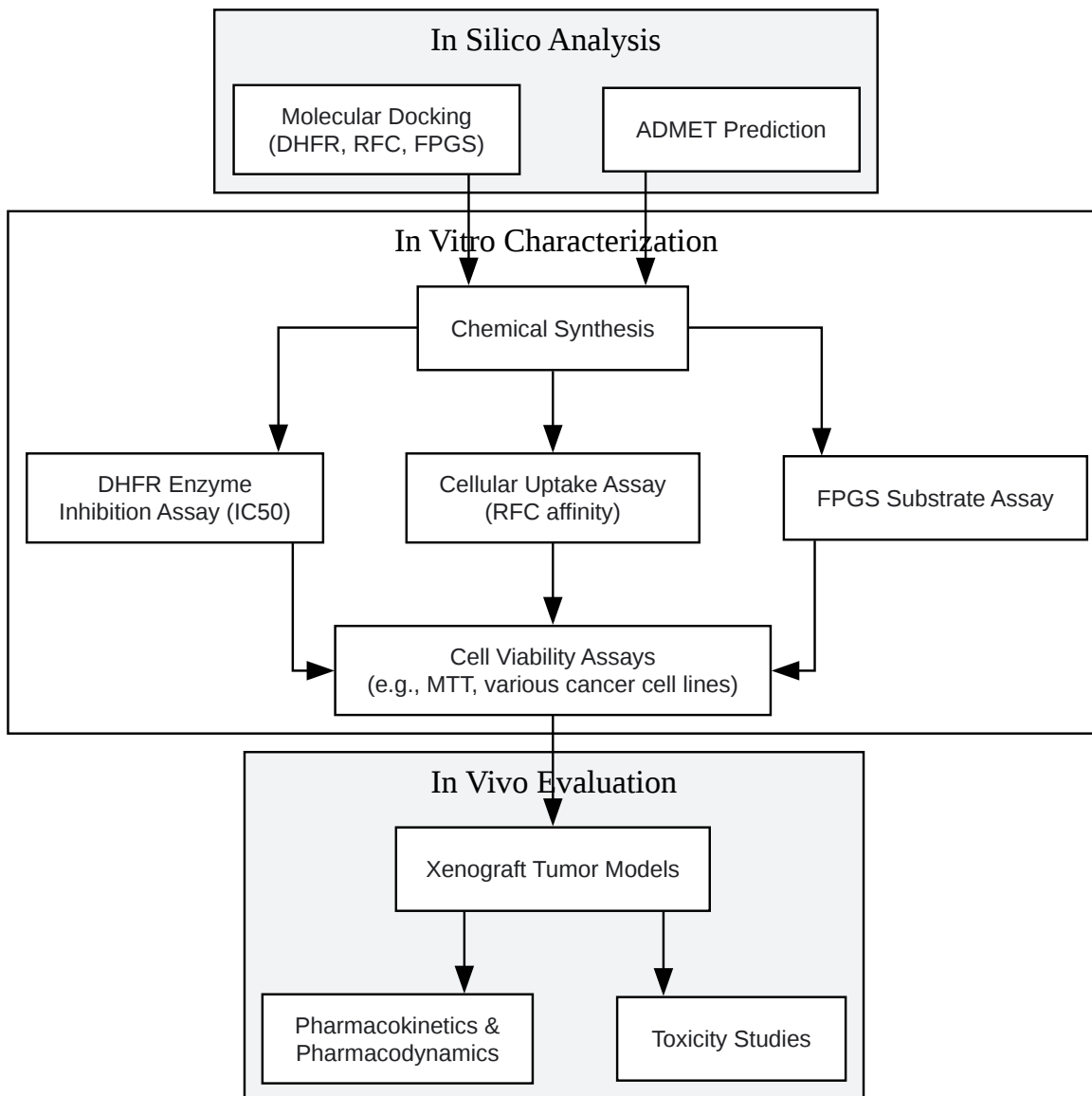
Signaling Pathways and Cellular Consequences

The inhibition of DHFR by an aminopterin analog would trigger a cascade of downstream cellular events.

Figure 1: Postulated signaling pathway of **11-Thiohomoaminopterin**.

Hypothetical Experimental Workflow

To characterize the biological activity of a novel compound like **11-Thiohomoaminopterin**, a structured experimental workflow would be necessary.



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Figure 2: A hypothetical experimental workflow for a novel antifolate.

Data Presentation: A Template for Future Research

As no quantitative data for **11-Thiohomooaminopterin** exists, the following tables are presented as templates for organizing future experimental findings.

Table 1: Comparative In Vitro Activity of Antifolates

Compound	DHFR Inhibition (IC50, nM)	Cellular Uptake (Ki for RFC, μM)	Cytotoxicity (IC50, nM) - CCRF-CEM
Aminopterin	Data	Data	Data
Methotrexate	Data	Data	Data
11-Thiohomoaminopterin	TBD	TBD	TBD

Table 2: Substrate Activity for Folylpolylglutamate Synthetase (FPGS)

Compound	FPGS Km (μM)	FPGS Vmax (relative to MTX)
Aminopterin	Data	Data
Methotrexate	Data	Data
11-Thiohomoaminopterin	TBD	TBD

Conclusion

While "**11-Thiohomoaminopterin**" remains a hypothetical molecule, its nomenclature suggests a novel analog of aminopterin. Based on the extensive research into folate antagonists, it can be postulated that this compound would act as an inhibitor of dihydrofolate reductase. The introduction of "thio" and "homo" modifications would likely modulate its binding affinity for DHFR, its transport via the reduced folate carrier, and its metabolism by folylpolyglutamate synthetase. The actual biological activity and therapeutic potential of **11-Thiohomoaminopterin** can only be determined through chemical synthesis and rigorous biological evaluation following a workflow similar to the one outlined in this guide. This analysis serves as a foundational framework for any future research into this or similarly modified novel antifolates.

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References

- [1. New folate analogs of the 10-deaza-aminopterin series. Basis for structural design and biochemical and pharmacologic properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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